

A Comparative Analysis of Fluvalinate-d5 from Leading Suppliers

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Compound of Interest

Compound Name: Fluvalinate-d5

Cat. No.: B12415712

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For researchers and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reliable analytical results. This guide provides a comparative overview of **Fluvalinate-d5**, a deuterated internal standard for the synthetic pyrethroid insecticide Fluvalinate, from three prominent suppliers: MedChemExpress, HPC Standards, and Clinivex. This analysis is based on publicly available product information and typical specifications for such reference materials.

Data Summary

The performance of a deuterated standard is primarily assessed by its chemical and isotopic purity. While specific batch-to-batch data requires access to a Certificate of Analysis (CoA), the following table presents a summary of typical specifications offered by suppliers for high-quality deuterated standards like **Fluvalinate-d5**.

Parameter	MedChemExpress	HPC Standards	Clinivex
Chemical Purity	≥98% (by HPLC)	≥98% (by HPLC/qNMR)	High Purity (specifics not publicly available)
Isotopic Purity (D-enrichment)	≥99 atom % D	≥99 atom % D	High Isotopic Purity (specifics not publicly available)
Analytical Techniques Provided	HPLC, LC-MS, ¹ H-NMR	HPLC, qNMR, Mass Spec	Full analytical documentation (upon request)
Format	Solid	Solid or Solution	Solid

Note: The data presented above are illustrative and based on common industry standards for high-purity reference materials. For lot-specific data, it is essential to obtain the Certificate of Analysis from the respective supplier.

Experimental Protocols

Accurate verification of the quality of **Fluvalinate-d5** involves a series of rigorous analytical tests. The following are detailed methodologies for key experiments to assess the chemical and isotopic purity of the standard.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main component from any non-deuterated or other chemical impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

- Gradient Program:
 - 0-5 min: 50% Acetonitrile
 - 5-25 min: Linear gradient from 50% to 95% Acetonitrile
 - 25-30 min: 95% Acetonitrile
 - 30-35 min: Return to 50% Acetonitrile
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve a known amount of **Fluvalinate-d5** in acetonitrile to a final concentration of 1 mg/mL.
- Purity Calculation: The chemical purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Isotopic Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound. It can also be used to confirm the isotopic enrichment.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Internal Standard: A certified reference material with a known purity (e.g., maleic acid).
- Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Acetonitrile-d₃).

- Sample Preparation:
 - Accurately weigh a specific amount of the internal standard and the **Fluvalinate-d5** sample.
 - Dissolve both in the deuterated solvent.
- NMR Parameters:
 - A quantitative ^1H NMR spectrum is acquired with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
 - A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
- Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of **Fluvalinate-d5** with the integral of a known proton signal of the internal standard. The isotopic enrichment is confirmed by the reduction or absence of signals at positions where deuterium has been incorporated.

Isotopic Enrichment Confirmation by High-Resolution Mass Spectrometry (HRMS)

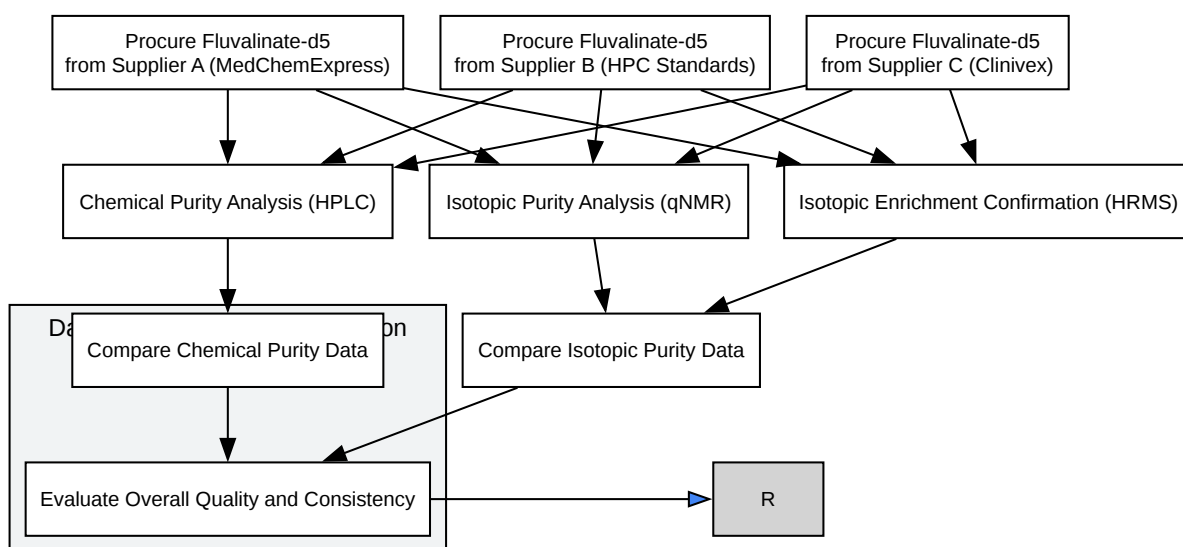
HRMS is a highly sensitive technique used to confirm the mass of the deuterated molecule and to estimate the isotopic distribution.

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography system (LC-HRMS).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer Settings: Set to a high resolution (e.g., >10,000) to accurately determine the mass-to-charge ratio (m/z).
- Data Acquisition: Acquire full scan mass spectra over a relevant m/z range for **Fluvalinate-d5**.
- Data Analysis:

- Determine the accurate mass of the molecular ion of **Fluvalinate-d5**.
- Analyze the isotopic pattern of the molecular ion cluster. The relative intensities of the different isotopologues (M, M+1, M+2, etc.) are used to confirm the degree of deuterium incorporation.

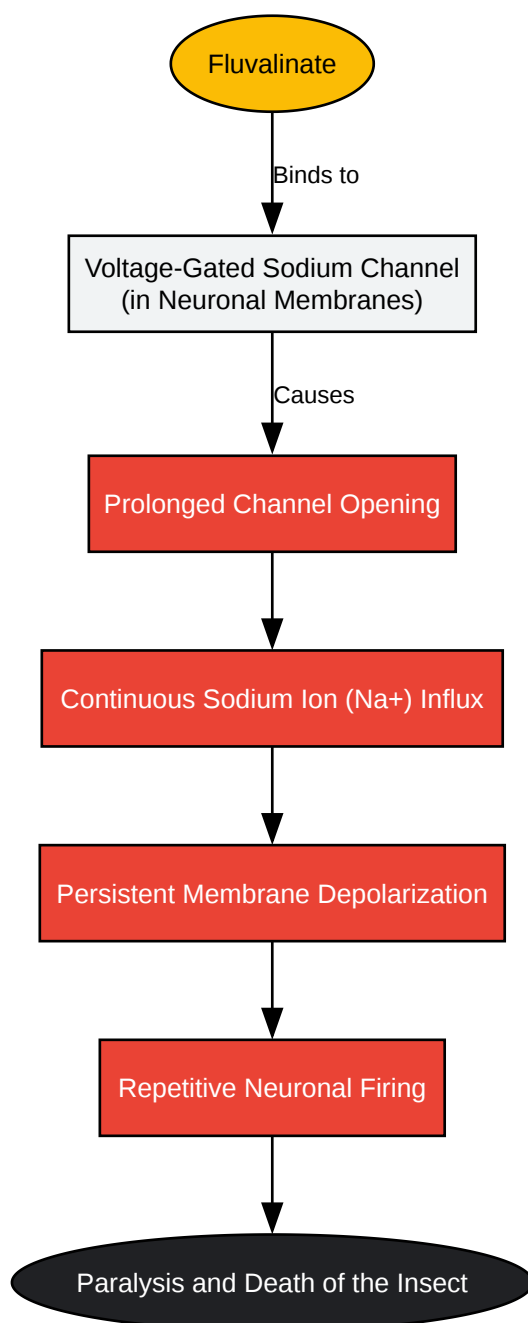
Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for comparing **Fluvalinate-d5** from different suppliers and a simplified representation of its mode of action as a pyrethroid insecticide.



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Caption: Experimental workflow for the comparative study of **Fluvalinate-d5**.



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Caption: Simplified signaling pathway for the neurotoxic action of Fluvalinate.

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